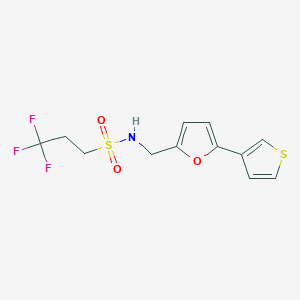
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine through a cyclization reaction of appropriate precursors under controlled conditions.
Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products:
Oxidation Products: Phenolic derivatives with altered electronic properties.
Reduction Products: Hydroxyl derivatives with potential changes in biological activity.
Substitution Products: Halogenated or nitrated derivatives with modified reactivity.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea: Featuring a thiourea moiety instead of a urea moiety.
Uniqueness:
Methoxy Group: The presence of the methoxy group in 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can influence its electronic properties and reactivity, making it distinct from its analogs.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-16-9-5-4-8-15(16)20-18(24)19-13-7-3-2-6-12(13)14-10-11-17(23)22-21-14/h2-11H,1H3,(H,22,23)(H2,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTLNDVMUACAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)


![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)



![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
